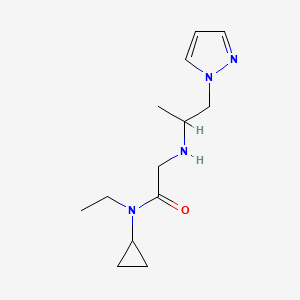
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide (MTPPS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various studies, and its unique properties have made it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling pathway that is involved in angiogenesis.
Biochemical and Physiological Effects:
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide is its ability to selectively inhibit certain enzymes and signaling pathways, which makes it a potential candidate for the development of new drugs. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide. One area of interest is the development of new drugs that are based on its unique properties. Another area of interest is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxyphenyl hydrazine with methyl isocyanate, followed by the reaction of the resulting intermediate with sulfuric acid. The final product is obtained through crystallization and purification.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-8-12(7-14-15-8)22(17,18)16-9-5-10(19-2)13(21-4)11(6-9)20-3/h5-7,16H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASMHFCDAFCYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)




![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)
![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)

![2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7571135.png)